molecular formula C13H23NO3 B1480069 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid CAS No. 2098103-82-1

2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid

Cat. No. B1480069
CAS RN: 2098103-82-1
M. Wt: 241.33 g/mol
InChI Key: BMPZHHANICCLGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid (EMAA) is an organic compound belonging to the class of azaspiro compounds. It is a white solid with a molecular weight of 222.3 g/mol. EMAA is widely used in scientific research due to its unique properties, such as its ability to bind to proteins and its low toxicity.

Mechanism of Action

Mode of Action

Without specific target information, it’s challenging to detail the exact mode of action of 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid. Based on its structure, it may interact with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(4-(Ethoxymethyl)-2-azaspiro[4Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

Advantages and Limitations for Lab Experiments

The major advantage of using 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid in laboratory experiments is its low toxicity. It is also relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid in laboratory experiments. For example, it can be difficult to obtain pure 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid, as it can easily be contaminated with other compounds. Additionally, it is not always easy to control the concentration of 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid in a laboratory setting.

Future Directions

The future of 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid in scientific research is promising. As researchers continue to explore its mechanism of action and its potential applications, new and innovative uses for 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid are likely to be discovered. For example, 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid could be used as a drug target for the treatment of certain diseases. Additionally, it could be used to develop new diagnostic biomarkers for disease detection. Finally, 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid could be used to develop novel methods for drug delivery.

Scientific Research Applications

2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a fluorescent dye in fluorescence microscopy. It is also used as an inhibitor of protein kinases and as a substrate for enzyme assays.

properties

IUPAC Name

2-[4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-2-17-9-11-7-14(8-12(15)16)10-13(11)5-3-4-6-13/h11H,2-10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPZHHANICCLGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC12CCCC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid
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2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid
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2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid
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2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid

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